molecular formula C10H11BrN4O B2720267 N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}butanamide CAS No. 2094854-75-6

N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}butanamide

Cat. No.: B2720267
CAS No.: 2094854-75-6
M. Wt: 283.129
InChI Key: NWSXDBNVVXONFO-UHFFFAOYSA-N
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Description

N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}butanamide is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyrazine core, with a butanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}butanamide typically involves the cyclization of appropriate precursors followed by bromination. One common method involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. For instance, the cyclization can be promoted by tert-butyl hydroperoxide (TBHP) in ethyl acetate, leading to the formation of the imidazo[1,2-a]pyrazine core . The bromination step can be carried out using molecular bromine or N-bromosuccinimide (NBS) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The imidazo[1,2-a]pyrazine core can be oxidized or reduced using suitable reagents.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted imidazo[1,2-a]pyrazine derivative.

Scientific Research Applications

N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}butanamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents targeting various diseases.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is employed in studies to understand its interaction with biological targets and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}butanamide involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-a]pyrazine core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}butanamide is unique due to its specific combination of the imidazo[1,2-a]pyrazine core and the butanamide side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O/c1-2-3-10(16)14-8-6-15-5-7(11)12-4-9(15)13-8/h4-6H,2-3H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSXDBNVVXONFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CN2C=C(N=CC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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